
3-Mercaptotyramine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptotyramine Hydrochloride is a dopamine analog and an inhibitor of catechol-O-methyltransferase . It is also known as 4-(2-Aminoethyl)-2-mercaptophenol hydrochloride . It has a molecular weight of 205.71 and a molecular formula of C8H11NOS•HCl .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NOS•HCl . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, one sulfur atom, and one chloride atom .Chemical Reactions Analysis
This compound is known to irreversibly inhibit the enzyme catechol-O-methyltransferase (COMT) by forming an SS bridge to a reactive mercapto group in the reactive site . This suggests that it participates in redox reactions involving the formation and breaking of sulfur-sulfur bonds.Applications De Recherche Scientifique
3-Mercaptotyramine Hydrochloride has been studied in the context of radioprotectant compounds. The crystal structures of related compounds like 2-mercaptoethylamine hydrochloride and 3-mercaptopropylamine hydrochloride were determined to understand the conformation of radioprotectant compounds (Jandacek & Swartz, 1970).
It is used in the conjugation of peptides or proteins mediated by N-hydroxysulfo-succinimide (NHS), as demonstrated in the synthesis of CdTe nanoparticles in aqueous solution for applications in cell labeling (Shan et al., 2008).
This compound is involved in the synthesis of N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate (NHS-MAG3), which is used for covalently conjugating a MAG3 chelator to primary amine functionalized biomolecules. This is significant in nuclear imaging and tumor radiation therapy studies (Wang, Liu, & Hnatowich, 2007).
Research has also explored its role in the synthesis of novel copolymers by Ralstonia eutropha, which produced polythioesters with different contents of 3-mercaptopropionic acid for potential use in material science (Lütke-Eversloh et al., 2002).
Additionally, this compound has been implicated in the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate) by Ralstonia eutropha, indicating its potential application in biopolymer synthesis (Lütke-Eversloh et al., 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPBZPYBTMVFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
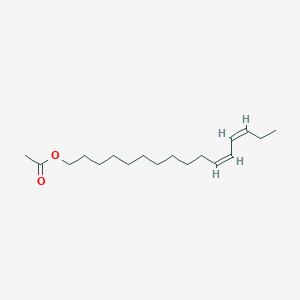


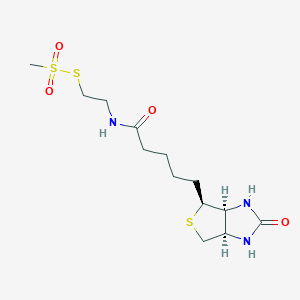
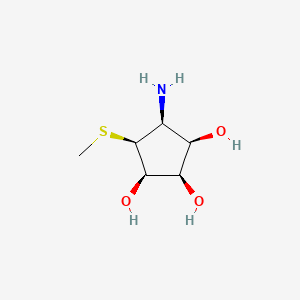

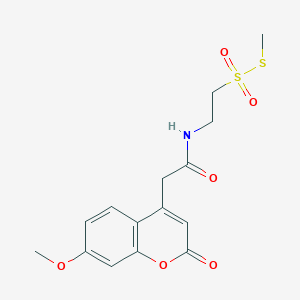
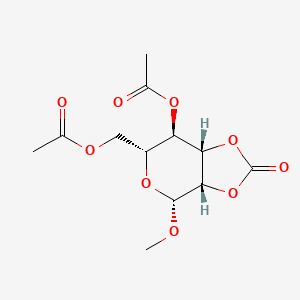

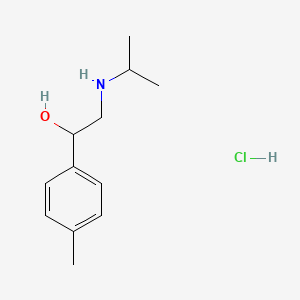


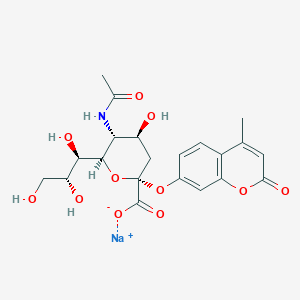
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)
